2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-18(21-15-7-1-2-8-17(15)24(27)28)12-30-19-14-6-3-9-16(14)23(20(26)22-19)11-13-5-4-10-29-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLOJEBPZMPROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Synthesis of the cyclopenta[d]pyrimidine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as pyrimidine derivatives and cyclopentane derivatives.
Coupling of the furan-2-ylmethyl intermediate with the cyclopenta[d]pyrimidine core: This step involves the formation of a sulfanyl linkage between the two moieties.
Introduction of the nitrophenylacetamide group: This final step involves the reaction of the intermediate with 2-nitrophenylacetic acid or its derivatives under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The furan ring and the sulfanyl group can be oxidized under suitable conditions, leading to the formation of corresponding oxidized products.
Reduction: The nitro group in the nitrophenylacetamide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfanyl group and the nitrophenylacetamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Materials Science: The compound’s structural features may impart interesting properties to materials, making it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and the nitrophenylacetamide moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule but differ in core scaffolds, substituents, or functional groups:
N-(Naphthalen-1-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide ()
- Core : Cyclopenta[d]pyrimidin-2-one (identical to target).
- Substituents :
- Position 1: Oxolan-2-ylmethyl (tetrahydrofuran derivative) instead of furan-2-ylmethyl.
- Position 4: Naphthalen-1-yl acetamide instead of 2-nitrophenyl.
- Molecular Formula : C₂₅H₂₅N₃O₄S (MW: 487.55 g/mol).
- The naphthyl group may enhance π-π stacking interactions but lacks the electron-withdrawing nitro group, affecting binding specificity .
2-[5-(5-Methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Core: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing heterocycle) instead of cyclopenta[d]pyrimidin-2-one.
- Substituents :
- Position 3: Allyl group.
- Position 5: 5-Methylfuran instead of unsubstituted furan.
- Acetamide: 2-Methylphenyl instead of 2-nitrophenyl.
- Molecular Formula : C₂₄H₂₂N₃O₃S₂ (MW: 480.58 g/mol).
- Impact: The thieno-pyrimidine core may exhibit distinct electronic properties due to sulfur atoms, influencing binding to enzymatic targets. The methylfuran and allyl groups could modulate steric hindrance and metabolic stability .
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-pyrimidin-2-yl]sulfanyl]acetamide ()
- Core : Pyrimidin-6-one (simpler heterocycle).
- Substituents :
- Position 5: 4-Methylphenyl sulfonyl group.
- Acetamide: 2-Chlorophenyl instead of 2-nitrophenyl.
- Molecular Formula : C₁₉H₁₆ClN₃O₄S₂ (MW: 457.93 g/mol).
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, while the chloro substituent provides moderate hydrophobicity. This compound lacks the fused cyclopenta ring, reducing conformational rigidity compared to the target .
Physicochemical and Pharmacokinetic Properties
- ’s methylfuran and allyl groups may confer metabolic stability via steric protection against oxidative enzymes .
Bioactivity and Target Interactions
- Antimicrobial Potential: The sulfanyl-acetamide motif in –2 derivatives shows antimicrobial activity. The target’s nitro group may enhance Gram-negative bacterial targeting due to increased membrane interaction .
- Enzyme Binding : Molecular docking () indicates that furan and nitro groups influence binding pocket interactions. For example, the nitro group may form hydrogen bonds with catalytic residues, while the cyclopenta ring provides rigidity for optimal orientation .
- Similarity Indexing : Using Tanimoto coefficients (), the target shares ~60–70% similarity with –14 compounds, suggesting overlapping but distinct pharmacological profiles .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic molecule characterized by its unique structural features that include a furan moiety, a cyclopenta[d]pyrimidine core, and a nitrophenylacetamide group. This compound has garnered attention in pharmacological research due to its potential biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of various functional groups that may contribute to its biological activity.
The exact mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The furan and nitrophenyl groups may play critical roles in these interactions by modulating enzyme activity or receptor binding.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. A study demonstrated that analogs of this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens. The presence of the nitrophenyl group is often associated with enhanced antibacterial effects due to its ability to disrupt microbial cell membranes .
- Enzyme Inhibition : The compound's structural components suggest potential for enzyme inhibition. Compounds with similar frameworks have shown promise in inhibiting key enzymes involved in metabolic pathways .
Case Study 1: Anticancer Screening
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The findings indicated that several compounds with similar structures to this compound demonstrated significant cytotoxic effects on cancer cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of furan-containing compounds. The results revealed that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
Data Summary Table
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the cyclopenta[d]pyrimidinone core via acid- or base-catalyzed cyclization.
- Functionalization : Introduction of the furan-2-ylmethyl group through alkylation or nucleophilic substitution.
- Sulfanyl linkage : Thioether bond formation using mercaptoacetic acid derivatives under reflux in aprotic solvents (e.g., DMF) .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2-nitroaniline via carbodiimide-mediated coupling. Purification typically employs column chromatography (silica gel) and recrystallization. Confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques confirm structural integrity?
- NMR : H/C NMR identifies substituents (e.g., furan protons at δ 6.3–7.4 ppm, nitrophenyl signals at δ 8.0–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₃H₂₁N₅O₅S).
- IR : Confirms carbonyl (1650–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .
Q. What are common side reactions during synthesis?
- Hydrolysis of the sulfanyl group : Mitigated by avoiding aqueous conditions during thioether formation.
- Oxidation of the furan ring : Prevented by using inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Incomplete cyclization : Optimize reaction time (monitored via TLC) and catalyst loading (e.g., p-TsOH) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Catalyst screening : Use HOBt/DCC or EDCI/HOAt for efficient amide bond formation.
- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity; avoid DMSO due to side oxidation.
- Temperature control : Maintain 0–5°C during coupling to suppress nitro group reduction .
- Yield improvement : Achieve >80% yield via iterative recrystallization (ethyl acetate/hexane) .
Q. How to resolve contradictions in reported solubility data?
- Solvent polarity tests : Compare solubility in DMSO, ethanol, and chloroform.
- pH-dependent studies : Assess solubility shifts in buffered solutions (pH 3–10).
- Thermogravimetric analysis (TGA) : Quantify decomposition vs. solubility limits .
Q. What computational methods predict biological target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs (e.g., furan interactions with hydrophobic pockets).
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER).
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro group) with activity .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace cyclopenta[d]pyrimidinone with pyrazolo[3,4-d]pyrimidine.
- Substituent variation : Test halogen (Cl, F) or methoxy groups at the phenyl ring.
- Bioisosteric replacement : Swap sulfanyl with sulfonyl or methylene groups .
Q. How to address discrepancies in NMR spectra due to tautomerism?
- Variable temperature NMR : Identify tautomeric shifts (e.g., pyrimidinone keto-enol forms).
- Deuterium exchange experiments : Detect labile protons (e.g., NH in acetamide).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from complex ring systems .
Q. What mechanisms underlie its potential enzyme inhibition?
- Kinase inhibition assays : Measure IC₅₀ against CDK2 or EGFR using ADP-Glo™.
- Crystallography : Co-crystallize with target enzymes to identify binding motifs (e.g., hydrogen bonds to pyrimidinone carbonyl).
- Enzyme kinetics : Analyze competitive/non-competitive inhibition via Lineweaver-Burk plots .
Q. How to evaluate stability under physiological conditions?
- Forced degradation studies : Expose to light, heat (40–60°C), and pH extremes.
- LC-MS stability profiling : Monitor hydrolysis of the acetamide/sulfanyl groups.
- Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
